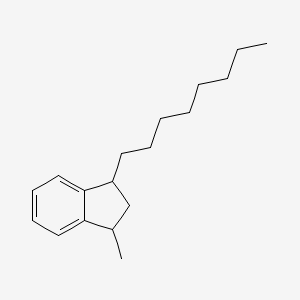![molecular formula C11H10ClFN2O B13729912 {1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B13729912.png)
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is a chemical compound that features a pyrazole ring substituted with a chlorofluorophenyl group and a methanol group
准备方法
The synthesis of {1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-fluorobenzyl chloride with 4-hydroxypyrazole under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of {1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can be compared with similar compounds such as:
1-[(2-Chloro-4-fluorophenyl)methyl]piperazine hydrochloride: This compound features a piperazine ring instead of a pyrazole ring and is used in research as a building block for various chemical syntheses.
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole: This compound contains an imidazole ring and a methylsulfonyl group, and is used in the development of pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H10ClFN2O |
|---|---|
分子量 |
240.66 g/mol |
IUPAC 名称 |
[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H10ClFN2O/c12-11-3-10(13)2-1-9(11)6-15-5-8(7-16)4-14-15/h1-5,16H,6-7H2 |
InChI 键 |
ICBCSMQXZLLSGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


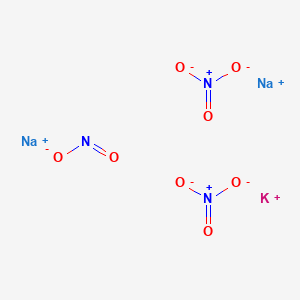
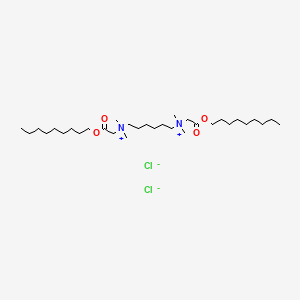
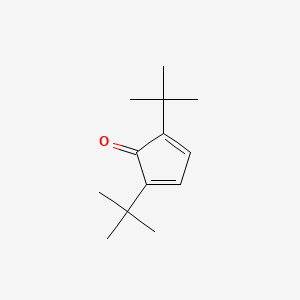
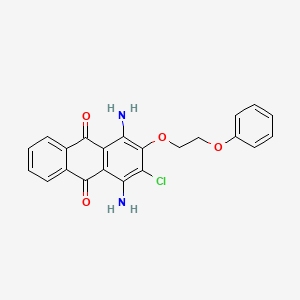

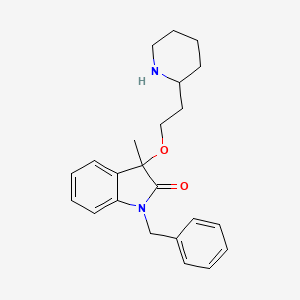
![2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13729857.png)
![7,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729859.png)




